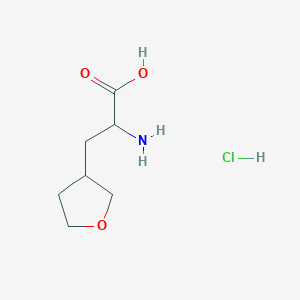

2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride

Beschreibung

2-Amino-3-(oxolan-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a tetrahydrofuran (oxolan) ring substituted at the β-position of the amino acid backbone. For instance, (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid (CAS EN300-27719518) shares a similar scaffold but differs in the substitution position of the oxolan ring (2-yl vs. 3-yl) . The hydrochloride salt form enhances solubility and stability, a common strategy for amino acid derivatives in pharmaceutical applications.

Eigenschaften

IUPAC Name |

2-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCOHYQEBRIXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243508-59-8 | |

| Record name | 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as oxolan-3-one and an appropriate amino acid derivative.

Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired compound.

Purification: The product is then purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps for scaling up the synthesis, such as continuous flow chemistry or automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group in the oxolan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of substituted oxolan derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of amino acid metabolism and protein synthesis.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the oxolan ring can participate in various chemical interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic Acid (CAS EN300-27719518)

- Molecular Formula: C₇H₁₄ClNO₃

- Molecular Weight : 195.65 g/mol

- Key Difference : Oxolan ring substituted at the 2-position instead of 3-position.

- Implications : Stereochemical variations (R/S configuration) and substituent positioning can alter bioavailability and receptor binding. Data from Enamine Ltd. suggest this compound is used as a chiral building block in drug synthesis .

Amino Acid Derivatives with Six-Membered Rings

(2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride (CAS 1393524-16-7)

- Molecular Formula: Not explicitly stated (oxan-4-yl = tetrahydropyran-4-yl).

- Key Difference : Six-membered tetrahydropyran ring (oxan) instead of five-membered tetrahydrofuran (oxolan).

- Implications : Larger ring size may influence lipophilicity and metabolic stability. PharmaBlock Sciences lists this compound as a scaffold for kinase inhibitors, highlighting its utility in medicinal chemistry .

Amino Acid Derivatives with Functional Group Variations

2-(Aminooxy)-3-Methoxypropanoic Acid Hydrochloride (CAS 2044713-01-9)

- Molecular Formula: C₄H₁₀ClNO₄

- Molecular Weight : 171.58 g/mol

- Key Difference: Substitution of oxolan with methoxy and aminooxy groups.

- American Elements notes its use in peptide modification and bioconjugation .

L-Histidine Monohydrochloride Monohydrate (CAS 5934-29-2)

- Molecular Formula : C₆H₁₂ClN₃O₃

- Molecular Weight : 209.63 g/mol

- Key Difference : Imidazole ring substituent instead of oxolan.

- Implications : The imidazole group confers pH-buffering capacity and metal-chelating properties, critical in therapeutic formulations. Safety studies confirm its use in parenteral nutrition and as a stabilizer in biologics .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The configuration of the oxolan ring (2-yl vs. 3-yl) significantly affects molecular interactions. For example, the (2S)-oxolan-2-yl derivative (CAS EN300-27719518) is prioritized in enantioselective synthesis due to its defined chirality .

- Ring Size and Solubility : Compounds with tetrahydropyran (six-membered ring) exhibit higher lipophilicity compared to tetrahydrofuran analogs, impacting membrane permeability .

- Functional Group Reactivity: Aminooxy-containing derivatives (e.g., CAS 2044713-01-9) are leveraged for site-specific modifications in antibody-drug conjugates .

Biologische Aktivität

Overview

2-Amino-3-(oxolan-3-yl)propanoic acid hydrochloride, also known as (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride, is a compound that has garnered interest for its potential biological activities. This compound belongs to the class of amino acids and derivatives, which are crucial in various biochemical processes. The oxolane ring structure adds unique properties that may influence its biological activity.

- IUPAC Name : (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride

- CAS Number : 2243508-59-8

- Molecular Formula : C₅H₉ClN₂O₃

The synthesis of this compound typically involves the formation of the oxolane ring from a suitable diol precursor, followed by amino acid derivatization and the conversion to its hydrochloride form through treatment with hydrochloric acid.

The biological activity of 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride is primarily attributed to its interactions with various molecular targets in biological systems. It may function as a substrate for specific enzymes or as a modulator of receptor activity, influencing metabolic and signaling pathways. This compound has been studied for its potential roles in enzyme inhibition and activation, which can affect numerous physiological processes.

Applications in Research

- Enzyme Interactions : The compound can be used to study enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms.

- Protein Folding Studies : It serves as a probe in studies related to protein folding and stability due to its unique structural features.

- Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, it holds potential for developing new therapeutic agents targeting specific biological pathways .

Case Study 1: Enzyme Inhibition

In a study examining the effects of non-canonical amino acids on protease structure, 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride was evaluated for its ability to inhibit specific proteases. The results indicated that this compound could effectively modulate protease activity, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated .

Case Study 2: Protein Stability

Research focusing on the stability of proteins in the presence of various amino acid derivatives found that 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride enhanced the stability of certain proteins against thermal denaturation. This property makes it a valuable candidate for formulations requiring increased protein stability .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride | Contains oxolane ring | Modulates enzyme activity |

| 2-Amino-3-hydroxypropanoic Acid | Lacks oxolane ring | Basic amino acid properties |

| N-Methylglycine | No cyclic structure | Limited enzymatic interactions |

The presence of the oxolane ring in 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride distinguishes it from simpler amino acids like glycine or alanine, enhancing its potential interactions within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.